Bicyclo[3.1.0]hex-1(5)-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66235-53-8 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
bicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-4H2 |
InChI Key |
QBEXCTSMXLOGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.1.0 Hex 1 5 Ene and Derived Systems
Photochemical Rearrangements for Bicyclo[3.1.0]hexene Formation
Photochemistry offers a powerful tool for accessing complex molecular scaffolds that are often difficult to obtain through ground-state reactions. nih.govacs.org The photochemical rearrangement of benzene (B151609) and its derivatives represents a fundamental pathway to bicyclo[3.1.0]hexene systems.
While aromatic in its ground state, benzene becomes antiaromatic in its lowest excited states. nih.govbohrium.com The relief of this excited-state antiaromaticity (ESAA) is a key driving force for its photochemical reactivity. nih.govacs.orgbohrium.com Irradiation of benzene with 254 nm light in the presence of a nucleophilic solvent and acidic media leads to the formation of substituted bicyclo[3.1.0]hex-2-ene derivatives. nih.govacs.org
Two primary mechanisms have been proposed, both involving the relief of ESAA. nih.govacs.orgdiva-portal.org
Mechanism A: Involves the protonation of excited-state benzene, which increases its basicity, followed by a rearrangement to a bicyclo[3.1.0]hexenium cation that is subsequently trapped by a nucleophile. nih.govacs.org
Mechanism B: Involves the unimolecular rearrangement of the excited-state benzene to its valence isomer, benzvalene (B14751766), through a puckered S1 state. nih.govacs.orgbohrium.com The benzvalene is then protonated and undergoes nucleophilic addition. nih.govacs.org
Combined quantum chemical and experimental studies have provided strong evidence that Mechanism B is the operative pathway. nih.govacs.orgbohrium.com The process begins with the puckering of the S1-state benzene, which, after passing through a conical intersection, yields benzvalene. nih.gov This intermediate is then susceptible to attack, leading to the final bicyclic product. However, these reactions can be limited by low quantum yields and the formation of side products like fulvene (B1219640) and its polymers. nih.govacs.orgdiva-portal.org
The photoaddition reaction is not limited to benzene itself but can be extended to substituted arenes. acs.org The use of substituted benzenes can influence the reaction's efficiency and selectivity. It has been found that silyl-substituted benzenes, in particular, provide rapid access to bicyclo[3.1.0]hexene derivatives. nih.govbohrium.comacs.org These reactions can produce a single isomer with three stereogenic centers in yields as high as 75% in a single step. nih.govbohrium.comacs.org
The photorearrangement of simple substituted arenes can, however, lead to complex mixtures of regio- and stereoisomers. acs.orgdiva-portal.org Furthermore, the bicyclic photoproducts themselves can be unstable, decomposing in acidic or basic media or undergoing further rearrangements. nih.govacs.orgdiva-portal.org Despite these challenges, the ability to transform a simple, flat aromatic molecule into a complex, three-dimensional scaffold in a single photochemical step holds significant potential. acs.orgdiva-portal.org
Table 1: Photochemical Synthesis of Bicyclo[3.1.0]hexene Derivatives from Substituted Benzenes Data sourced from experimental findings on photoinitiated nucleophilic addition. nih.govacs.org
| Starting Arene | Nucleophile (Solvent) | Product | Yield |
| Benzene | Methanol (B129727) | 4-Methoxybicyclo[3.1.0]hex-2-ene | Low |
| Silyl-substituted benzene | Methanol | Substituted 4-Methoxybicyclo[3.1.0]hex-2-ene | Up to 75% |
| tert-Butylbenzene | Methanol | tert-Butyl substituted 4-Methoxybicyclo[3.1.0]hex-2-ene | Moderate |
| 1,3,5-tri-tert-butylbenzene | Methanol | tri-tert-butyl substituted 4-Methoxybicyclo[3.1.0]hex-2-ene | Moderate |
Transition Metal-Catalyzed Cycloisomerizations to Bicyclo[3.1.0]hexenes
Transition metal catalysis provides a highly efficient and selective means of constructing bicyclo[3.1.0]hexene and bicyclo[3.1.0]hexane skeletons from acyclic enynes. rsc.org Metals such as gold, platinum, and rhodium have proven particularly effective in mediating these transformations. nih.govrsc.orgacs.org
Cationic gold(I) complexes, particularly those with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are powerful catalysts for the cycloisomerization of 1,5-enynes to yield bicyclo[3.1.0]hexenes. nih.govrsc.orgrsc.org This method is notable for its broad substrate scope, tolerating substitution at all positions of the 1,5-enyne starting material. nih.gov This allows for the synthesis of a wide array of bicyclo[3.1.0]hexane structures, including those containing challenging quaternary carbon centers. nih.gov
The reaction exhibits a high degree of stereospecificity. For example, substrates with a 1,2-disubstituted cis-olefin exclusively produce the cis-cyclopropane product, while the corresponding trans-olefin gives the trans-cyclopropane. nih.gov Furthermore, this gold(I)-catalyzed cycloisomerization can proceed with excellent chirality transfer, enabling the synthesis of enantioenriched bicyclo[3.1.0]hexenes from enantioenriched 1,5-enynes. nih.govcapes.gov.br The versatility of this methodology is further highlighted by its application in tandem cycloisomerization-ring enlargement reactions to create tricyclic systems. nih.gov
Table 2: Gold(I)-Catalyzed Cycloisomerization of Various 1,5-Enynes Representative examples demonstrating the scope of the Au(I)-catalyzed reaction. nih.govrsc.org
| Enyne Substrate | Catalyst System | Product | Yield (%) |
| 1,5-Enyne (unsubstituted) | (PPh₃)AuCl / AgSbF₆ | Bicyclo[3.1.0]hex-2-ene | 95 |
| 3,3-Dimethyl-1,5-enyne | (PPh₃)AuCl / AgSbF₆ | 6,6-Dimethylbicyclo[3.1.0]hex-2-ene | 99 |
| (Z)-Hept-1-en-6-yne | (PPh₃)AuCl / AgSbF₆ | cis-4-Methylbicyclo[3.1.0]hex-2-ene | 92 |
| (E)-Hept-1-en-6-yne | (PPh₃)AuCl / AgSbF₆ | trans-4-Methylbicyclo[3.1.0]hex-2-ene | 94 |
| 1,5-Enyne with propargylic acetate | IPrAuCl / AgSbF₆ | Functionalized Bicyclo[3.1.0]hexene | 85 |
Platinum catalysts, such as PtCl₂, are also highly effective in promoting the cycloisomerization of enynes. rsc.org Specifically, PtCl₂ has been used to catalyze the cycloisomerization of 1,6-enynes to produce substituted bicyclo[3.1.0]hexanes. rsc.org The reaction of hydroxylated 1,5-enynes with catalytic PtCl₂ leads to a selective rearrangement, forming bicyclo[3.1.0]hexan-3-one derivatives. x-mol.com
Mechanistic studies suggest that these platinum-catalyzed rearrangements can proceed through the formation of a platinacyclobutane intermediate. nih.govacs.org The reaction involves an initial oxidative addition of the platinum metal into the cyclopropane (B1198618) moiety of a bicyclic substrate or a related intermediate formed from an enyne. nih.govacs.org This is followed by the cleavage of a Pt-C bond to open the platinacyclobutane ring, and a final step, such as protodeplatination, generates the product. nih.govacs.org The nature of the substituents on the starting material can direct the rearrangement to different products. nih.govacs.org This methodology has been successfully applied to the total synthesis of natural products like the terpene sabinone. x-mol.com
Distinct from transition metal-catalyzed methods that typically rely on alkyne π-bond activation, an alternative strategy involves the activation of a carbonyl group within an enynone substrate. rsc.orgrsc.orgkeio.ac.jp Aluminum halides have been successfully employed to mediate the cycloisomerization of 7-en-2-ynones into halogenated bicyclo[3.1.0]hexanes. rsc.orgrsc.orgkeio.ac.jp
This reaction is initiated by the activation of the carbonyl group by the aluminum halide, such as AlCl₃ or Et₂AlCl. rsc.org This leads to the formation of a zwitterionic intermediate, which then undergoes intramolecular addition of the halide to the allene (B1206475) moiety, ultimately forming the halogenated bicyclo[3.1.0]hexane core. rsc.org The choice of the aluminum halide reagent can influence the reaction's outcome; for instance, Et₂AlCl was found to be effective for several substrates, whereas AlCl₃ sometimes led to complex mixtures. rsc.org This method provides a novel route to functionalized bicyclo[3.1.0]hexanes by incorporating a halogen atom during the cyclization process. rsc.orgrsc.org
Table 3: Aluminum Halide-Mediated Cycloisomerization of 7-en-2-ynones Data from the study on the construction of halogenated bicyclo[3.1.0]hexanes. rsc.org
| Substrate (7-en-2-ynone) | Reagent | Product (Halogenated Bicyclo[3.1.0]hexane) | Yield (%) |
| 1a (R¹=Ph, R²=H, R³=H) | AlCl₃ (0.2 equiv), TMSCl (2 equiv) | Chlorinated bicyclo[3.1.0]hexane 2a | 33 |
| 1b (R¹=4-MeC₆H₄, R²=H, R³=H) | Et₂AlCl | Chlorinated bicyclo[3.1.0]hexane 2b | 78 |
| 1c (R¹=4-MeOC₆H₄, R²=H, R³=H) | Et₂AlCl | Chlorinated bicyclo[3.1.0]hexane 2c | 77 |
| 1f (R¹=Ph, R²=Me, R³=H) | Et₂AlCl | Chlorinated bicyclo[3.1.0]hexane 2f | 70 |
| 1g (R¹=Ph, R²=H, R³=Me) | Et₂AlCl | Chlorinated bicyclo[3.1.0]hexane 2g | 71 |
| trans-1a | AlCl₃ | cis-Chlorinated bicyclo[3.1.0]hexane cis-2a | 61 |
Acid-Catalyzed Synthetic Routes
Acid-catalyzed reactions provide a powerful tool for the construction of complex molecular architectures, including the bicyclo[3.1.0]hexene skeleton. These methods often involve the generation of a cationic intermediate that undergoes a subsequent cyclization or rearrangement to furnish the desired bicyclic product.
One notable approach involves the Lewis acid-catalyzed cycloisomerization of polyenes. In the total synthesis of (–)-crispatene, a complex polypropionate natural product, a key step is the cycloisomerization of a sensitive conjugated tetraene to yield the bicyclo[3.1.0]hexene core. nih.govpnas.org This reaction is facilitated by a Lewis acid, such as dimethylaluminum chloride, which promotes the cyclization of the polyene precursor. pnas.org The process is believed to proceed through a [π4a+π2a] cycloaddition or a stepwise mechanism. nih.gov
Another strategy utilizes a one-pot tandem sequence involving both Brønsted acid and gold-catalyzed reactions. thieme-connect.com This method allows for the synthesis of bicyclo[3.1.0]hexenes from propargylic alcohols and allylsilanes. The initial step is a Brønsted acid-catalyzed substitution to form a 1,5-enyne, which then undergoes a gold-catalyzed cycloisomerization to afford the bicyclo[3.1.0]hexene product. thieme-connect.com This sequential catalytic protocol offers a straightforward route to these bicyclic systems from readily available starting materials. thieme-connect.com
Furthermore, the photoinitiated nucleophilic addition of solvents to benzene in acidic media can lead to substituted bicyclo[3.1.0]hex-2-enes. diva-portal.orgacs.org This reaction, which can be considered acid-catalyzed, turns a simple aromatic starting material into a complex three-dimensional scaffold in a single photochemical step. diva-portal.orgacs.org The mechanism is thought to involve the photorearrangement of benzene to benzvalene, followed by protonation and nucleophilic attack. acs.org Silyl-substituted benzenes have been found to be particularly effective substrates for this transformation, providing bicyclo[3.1.0]hexene derivatives in good yields as single isomers. diva-portal.orgacs.org
Annulation and Cycloaddition Strategies
Annulation and cycloaddition reactions are convergent and efficient methods for the construction of cyclic systems. These strategies have been successfully applied to the synthesis of bicyclo[3.1.0]hexane and its derivatives, offering access to highly substituted and functionalized bicyclic scaffolds.
A significant advancement in the synthesis of bicyclo[3.1.0]hexanes is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method provides a convergent route to substituted bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. nih.gov The reaction is typically mediated by an organic or an iridium photoredox catalyst under blue LED irradiation, proceeding under mild conditions with good yields for a wide range of substrates. nih.govrsc.org
The reaction is particularly effective when using difluorocyclopropenes in combination with a cyclopropylaniline bearing a removable substituent, leading to high diastereoselectivity. nih.govrsc.org This approach grants access to valuable fluorinated bicyclo[3.1.0]hexane building blocks for medicinal chemistry. nih.gov The development of this (3+2) annulation strategy, based on the photoredox-mediated ring-opening of aminocyclopropanes, represents the first of its kind and highlights the efficiency of radical-based strategies in the annulation reactions of cyclopropenes. nih.gov
The scope of the reaction has been explored with various substituents on both the cyclopropene (B1174273) and the cyclopropylaniline. While electronically diverse substituents on the aromatic ring of the cyclopropylaniline are well-tolerated, the reaction yield can be affected by strongly donating groups. nih.gov Similarly, the nature of the substituent on the cyclopropene can influence the reaction efficiency, with TMS- and unsubstituted cyclopropenes affording the corresponding bicyclo[3.1.0]hexanes in moderate yields. nih.gov
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them versatile building blocks in organic synthesis. Their strain-relief-driven reactions have been exploited in Alder-ene type reactions with strained π-systems to construct complex small-ring architectures. Specifically, the reaction of polyfunctionalized BCBs with cyclopropenes, generated in situ from the visible light-promoted decomposition of vinyl diazo compounds, provides a facile route to cyclopropyl-substituted cyclobutenes. These products can be considered as derivatives or precursors to the bicyclo[3.1.0]hexene system.
This Alder-ene reaction proceeds with high regioselectivity and diastereoselectivity under mild conditions, affording good to near-quantitative yields. researchgate.net Experimental and computational studies support a concerted, yet highly asynchronous, 'one step–two-stage' pathway, with the reaction occurring exclusively on the endo-face of the BCB. researchgate.net The resulting cyclobutene (B1205218) products feature a quaternary carbon center to which the cyclopropane ring is attached, making them valuable intermediates in medicinal chemistry. researchgate.net
The scope of this reaction has been demonstrated with a variety of substituted BCBs and cyclopropenes. The reaction tolerates different electron-withdrawing groups on the BCB, such as esters and amides. Similarly, the reaction is effective with arynes, generated under mild conditions from arylsilane triflates, to produce arylated cyclobutenes. researchgate.net
Ring Contraction and Expansion Methodologies
Ring contraction and expansion reactions offer alternative pathways to the bicyclo[3.1.0]hexane core, often starting from more readily available cyclic precursors. These methods can provide access to unique substitution patterns and stereochemistries within the bicyclic framework.
A well-established method for the synthesis of the bicyclo[3.1.0]hexane ring system is the base-promoted ring contraction of an epoxy ketone. researchgate.net This approach was a key step in the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings derived from bicyclo[3.1.0]hexane. researchgate.net The epoxy ketone precursor is typically obtained from a cyclic ketone, such as cyclohexane-1,4-dione. researchgate.net
The mechanism of this ring contraction is related to the Favorskii rearrangement. In a related process, a Favorskii-like rearrangement of a tricyclic compound under acidic conditions, following acetal (B89532) deprotection, led to the formation of a cyclopentene (B43876) derivative, demonstrating the versatility of rearrangement reactions in accessing five-membered rings from bicyclic precursors. nih.govresearchgate.net The quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols, which are derived from the [2+2] cycloaddition of dichloroketene (B1203229) and an olefin, also provides a route to highly substituted cyclopropanes through a ring-contraction mechanism. researchgate.net
Aza-substituted bicyclo[3.1.0]hexane systems are of significant interest in medicinal chemistry. A novel and efficient method for the synthesis of the 2-azabicyclo[3.1.0]hex-3-ene skeleton involves the photo-promoted ring contraction of pyridines. This reaction utilizes silylborane and proceeds under photochemical conditions to afford pyrrolidine (B122466) derivatives bearing the 2-azabicyclo[3.1.0]hex-3-ene framework.
This synthetic strategy demonstrates a broad substrate scope and high functional group compatibility, making it a valuable tool for accessing these nitrogen-containing bicyclic compounds. The resulting 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives serve as versatile synthons for the preparation of a variety of functionalized pyrrolidines and other nitrogenous compounds.
The mechanism of this photo-promoted ring contraction is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. These intermediates are connected via an unprecedented photochemical or thermal silyl (B83357) migration. The reaction offers a desirable and previously challenging transformation of readily available pyridines into valuable pyrrolidine skeletons without the need for pre-activation.
Stereoselective and Diastereoselective Synthesis of Bicyclo[3.1.0]hexene Derivatives
The inherent three-dimensional and strained architecture of the bicyclo[3.1.0]hexane framework has driven the development of sophisticated synthetic methodologies that allow for precise control over its stereochemical features. The ability to selectively generate specific stereoisomers is crucial, as the biological activity and material properties of these derivatives are often intrinsically linked to their spatial arrangement. Methodologies affording high levels of stereoselectivity and diastereoselectivity are therefore of paramount importance for accessing functionally relevant molecules.
A notable strategy for the diastereoselective construction of the bicyclo[3.1.0]hexene core involves the substrate-controlled cycloisomerization of enynes catalyzed by platinum. This approach was successfully employed in the total synthesis of cryptotrione, where a platinum-catalyzed enyne cycloisomerization established the bicyclo[3.1.0]hexene framework in a diastereoselective manner. researchgate.net
Another powerful technique is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which proceeds under mild photoredox conditions. nih.govrsc.org This convergent method allows for the synthesis of bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govrsc.org A key feature of this reaction is its high diastereoselectivity, particularly when difluorocyclopropenes are reacted with cyclopropylanilines bearing a removable substituent. This approach provides access to valuable fluorinated building blocks for medicinal chemistry. nih.govrsc.org The reaction is versatile, accommodating a broad range of both cyclopropene and cyclopropylaniline derivatives, and can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation. nih.govrsc.org This method is significant as it represents a convergent synthesis of the bicyclo[3.1.0]hexane skeleton by constructing the five-membered ring, a departure from more traditional strategies that focus on forming the three-membered ring. nih.gov
Intramolecular reactions have also proven effective in achieving high stereocontrol. For instance, a triethylaluminum (B1256330) (Et3Al)-mediated intramolecular epoxide opening and cyclopropanation sequence provides highly functionalized bicyclo[3.1.0]hexane systems. This transformation is characterized by its high efficiency and complete endo selectivity for hydrogen or fluorine substituents. nih.gov This methodology has been applied to the synthesis of potent and selective agonists for metabotropic glutamate (B1630785) receptors (mGluR2/3). nih.gov
Furthermore, a diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been developed utilizing a transannular alkylation reaction. researchgate.net This process employs asymmetric organocatalysis to install all stereocenters. The synthesis of specific bicyclo[3.1.0]hex-2-ene-6-carboxylic acid derivatives with defined (1alpha,5alpha,6alpha) stereochemistry highlights the importance of stereospecificity in these systems. ontosight.ai
The following tables summarize key findings from selected stereoselective and diastereoselective synthetic methods for bicyclo[3.1.0]hexene and bicyclo[3.1.0]hexane derivatives.
Table 1: Diastereoselective (3+2) Annulation of Cyclopropenes and Aminocyclopropanes nih.govrsc.org
| Cyclopropene Substrate | Aminocyclopropane Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Yield |
| Difluorocyclopropene | Cyclopropylaniline w/ removable group | Iridium Photoredox Catalyst | High | Good |
| Various | Various | Organic Photoredox Catalyst | - | Good |
Table 2: Stereoselective Intramolecular Cyclopropanation nih.gov
| Substrate | Reagent | Selectivity | Application |
| Epoxy-enyne | Et3Al | Perfect endo selectivity | Synthesis of mGluR2/3 agonists |
Table 3: Diastereoselective Synthesis of a Triol Intermediate researchgate.net
| Reaction | Conditions | Diastereomeric Purity |
| Dihydroxylation | Upjohn conditions | >99% (by 1H NMR) |
Mechanistic Elucidation of Transformations Involving Bicyclo 3.1.0 Hex 1 5 Ene Frameworks
Photoreaction Mechanisms and Electronic Excited States
The photoreactions of bicyclo[3.1.0]hexene frameworks are governed by the properties of their electronic excited states, leading to complex rearrangements and the formation of unique molecular architectures.
Benzene (B151609), while aromatic in its ground state, exhibits antiaromatic character in its lowest ππ* excited states. nih.govnih.gov This excited-state antiaromaticity (ESAA) is a significant driving force for photoreactions that lead to the formation of substituted bicyclo[3.1.0]hex-2-enes. nih.govnih.govdiva-portal.org The relief of this antiaromaticity can trigger structural distortions and rearrangements. nih.govacs.org
One fundamental photoreaction of benzene involves the photoinitiated nucleophilic addition of a solvent in an acidic medium, yielding substituted bicyclo[3.1.0]hex-2-enes. nih.govnih.govdiva-portal.org Experimental and computational studies have explored two primary mechanistic hypotheses that both involve the relief of ESAA. diva-portal.orgacs.orgdiva-portal.org The reaction is notably accelerated in acidic media, suggesting that protonation plays a key role in the reaction mechanism. nih.govdiva-portal.org Silyl-substituted benzenes have been found to provide the most efficient route to bicyclo[3.1.0]hexene derivatives, forming single isomers with three stereogenic centers in yields up to 75%. nih.govnih.govdiva-portal.org The concepts of ESAA relief have also been applied to understand the photochemical rearrangements of 6π-electron heterocycles like silabenzene and the pyridinium (B92312) ion. nih.govdiva-portal.orgacs.org
Two major mechanistic pathways have been proposed for the photorearrangement of benzene to substituted bicyclo[3.1.0]hexenes in the presence of a nucleophile. diva-portal.orgacs.org
Mechanism A: This pathway involves the protonation of excited-state benzene, followed by a rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. nih.govdiva-portal.orgacs.org
Mechanism B: This pathway suggests the photorearrangement of benzene to benzvalene (B14751766), which is then protonated and undergoes nucleophilic attack. nih.govdiva-portal.orgacs.org
Studies combining quantum chemical calculations and experimental observations have indicated that the second mechanism, proceeding through a benzvalene intermediate, is the operative one. nih.govnih.govdiva-portal.orgacs.org The initial step involves the puckering of the S1-state of benzene, which, after passing through a conical intersection, leads to the formation of benzvalene. nih.gov Computational studies further support this, showing that decay from the T1 homoaromatic structure of the benzenium ion leads back to the benzenium ion itself and not to the bicyclo[3.1.0]hexenium cation. acs.orgresearchgate.net
The thermal and photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) have been extensively studied using computational methods. irbbarcelona.orgacs.orgnih.gov The photochemical rearrangement is believed to originate from a short-lived triplet excited state (T1), formed after the initial photoexcitation of the singlet ground state (S0) to the excited singlet 1(n-π*) state, followed by intersystem crossing. irbbarcelona.orgacs.org
On the ground state potential energy surface (S0 PES), the rearrangement is a two-step process. irbbarcelona.orgnih.gov First, the internal cyclopropane (B1198618) C-C bond breaks, leading to a singlet diradical intermediate. irbbarcelona.org This step has a high energy barrier, consistent with the high temperatures required for the thermal rearrangement of related compounds. irbbarcelona.orgacs.orgnih.gov The second step is a 1,2-hydrogen shift with a much lower energy barrier. irbbarcelona.orgnih.gov
The photochemical rearrangement from the T1 state is thought to proceed via an essentially barrierless cleavage of the internal cyclopropane C-C bond. nih.gov This is followed by a radiationless decay to the S0 PES through intersystem crossing, leading to the same diradical intermediate formed in the thermal process. irbbarcelona.orgnih.gov
Table 1: Calculated Relative Energies for the Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one
| Species/Transition State | State | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.1.0]hex-3-en-2-one | S0 | 0.0 |
| Bicyclo[3.1.0]hex-3-en-2-one | T1 (ππ*) | 66.5 irbbarcelona.orgacs.orgnih.gov |
| Diradical Intermediate | S0 | 25.0 irbbarcelona.orgnih.gov |
| Transition State (Ring Opening) | S0 | 41.2 irbbarcelona.orgnih.gov |
| Transition State (1,2-H Shift) | S0 | 27.7 (relative to diradical) irbbarcelona.org |
| Ketonic Tautomer of Phenol | S0 | -12.0 (approx.) acs.org |
Data sourced from ab initio CASSCF and CASPT2 calculations. irbbarcelona.orgacs.orgnih.gov
Radical-Mediated Rearrangements and Ring Opening Pathways
Radical-mediated reactions of bicyclo[3.1.0]hexane frameworks provide pathways for ring-opening and rearrangement, leading to the formation of various cyclic and acyclic products.
The 1-bicyclo[3.1.0]hexanylmethyl radical can undergo ring opening through two distinct pathways, exhibiting clear regioselectivity. nih.govacs.orguci.edu The kinetics of these rearrangements have been measured using the PTOC-thiol competition method. nih.govacs.orgresearchgate.net
The two competing fragmentation pathways are:
Ring-expansion: Fission of the shared (endo) bond of the bicyclic system leads to the 3-methylenecyclohexenyl radical. acs.orguci.eduresearchgate.net
Non-expansion: Fission of the bond exo to the cyclopentyl ring results in the 2-methylenecyclopentyl-1-methyl radical. acs.orguci.eduresearchgate.net
Kinetic studies have shown that the ring-expansion pathway is significantly favored both kinetically and thermodynamically. acs.orgresearchgate.net At 298 K, the rate of fission along the shared bond is approximately 120 times faster than along the exo bond. acs.org The use of a slower trapping agent, such as tri-n-butylstannane, further enhances this preference, favoring the formation of methylenecyclohexane (B74748) by a ratio of more than 120:1. nih.govacs.org
Table 2: Arrhenius Parameters and Rate Constants for the Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical
| Pathway | log(A/s⁻¹) | Ea (kcal/mol) | Rate Constant at 298 K (s⁻¹) |
|---|---|---|---|
| Ring-Expansion (endo cleavage) | 12.5 ± 0.1 | 4.9 ± 0.1 | 8.4 x 10⁸ |
| Non-Expansion (exo cleavage) | 11.9 ± 0.6 | 6.9 ± 0.8 | 6.9 x 10⁶ |
Data obtained from PTOC-thiol competition method. nih.govacs.org
Bicyclo[3.1.0]hex-1-ene is a highly strained intermediate that can generate a trimethylenemethane (TMM) diradical by breaking the C-C bond of its cyclopropane ring. researchgate.net TMM diradicals are a class of reactive intermediates with a triplet ground state and are of significant interest in physical organic chemistry. ruhr-uni-bochum.deacs.org The generation of TMM diyls from precursors like 1,1-dibromo-2-methylhexa-1,5-diene with MeLi has been a key method for their study. acs.org These diradicals can undergo various cycloaddition reactions, providing synthetic routes to polyquinane structures. acs.org
Pericyclic Reaction Mechanisms
Pericyclic reactions, which proceed through a cyclic transition state, are a prominent class of transformations for bicyclo[3.1.0]hexene systems. The stereochemistry and energetics of these reactions provide deep insights into the underlying mechanisms.
The cycloisomerization of various precursors to form the bicyclo[3.1.0]hexene skeleton can proceed through either concerted or stepwise pathways, and the distinction is not always clear-cut. Computational studies have been instrumental in dissecting these mechanisms. For instance, the cycloisomerization of activated (2E,4Z)-heptatrienal and its corresponding methyl ester to yield bicyclo[3.1.0]hexene derivatives has been shown to proceed through a single transition state. researchgate.net A two-dimensional scan of the potential energy surface revealed that after the initial formation of the five-membered ring, the closure to form the cyclopropane occurs without a barrier, preserving the stereochemical information. researchgate.net This suggests a highly asynchronous concerted process rather than a distinct stepwise mechanism with a stable intermediate. researchgate.net
In some cases, the distinction between concerted and stepwise mechanisms can become blurred. Calculations on certain systems have failed to locate a transition state for a diradical intermediate characteristic of a stepwise mechanism, suggesting that the concerted and stepwise pathways may merge. researchgate.net The nature of the substituents and the reaction conditions can significantly influence which pathway is favored. For example, gold(I)-catalyzed cycloisomerizations of 1,5-enynes to bicyclo[3.1.0]hexenes are thought to proceed through cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can be considered a feature of a stepwise process. rsc.orgacs.org
| Reactant Type | Proposed Mechanism | Key Intermediates/Transition States | Supporting Evidence |
|---|---|---|---|
| Activated (2E,4Z)-Heptatrienoates | Highly asynchronous concerted | Single transition state, barrierless cyclopropane closure | Density functional theory (DFT) calculations researchgate.net |
| 1,5-Enynes (Gold-catalyzed) | Stepwise | Cyclopropyl gold(I) carbene-like intermediates | Experimental and computational studies rsc.orgacs.org |
| Dienynes (Gold-catalyzed) | Stepwise, double cyclopropanation | Intermediate gold carbene | Stereoselective formation of tetracyclic adducts rsc.org |
Sigmatropic rearrangements, a type of pericyclic reaction involving the migration of a sigma-bond across a pi-system, are also observed in bicyclo[3.1.0]hexene derivatives. These rearrangements are governed by the principles of orbital symmetry. uh.edu The Cope rearrangement, a acs.orgacs.org-sigmatropic shift, and the Claisen rearrangement, its heteroatomic counterpart, are classic examples. libretexts.org
In the context of bicyclo[3.1.0]hexene systems, these rearrangements can be driven by the release of ring strain. For instance, thermal rearrangements of Δ²-thujene, a substituted bicyclo[3.1.0]hex-2-ene, lead to the formation of optically pure trans-3-isopropyl-5-vinylcyclopentene through an intramolecular homodienyl shift of a methyl hydrogen atom. acs.org The mechanism of these rearrangements can be complex, sometimes involving diradical intermediates. acs.org Computational studies play a crucial role in understanding the subtle energetic differences between competing pathways. researchgate.netrsc.org Photochemical acs.orgresearchgate.net-sigmatropic shifts in these systems are also known, although they often proceed through non-concerted diradical mechanisms. uh.edu
Acid-Catalyzed Rearrangements and Carbocation Intermediates
The bicyclo[3.1.0]hexene framework is susceptible to rearrangements under acidic conditions, which typically proceed through carbocationic intermediates. The high strain energy of the bicyclic system facilitates these transformations.
The acid-catalyzed addition of nucleophiles like methanol (B129727) and acetic acid to bicyclo[3.1.0]hexene-2 has been studied, revealing the formation of various rearranged products. acs.org These reactions are believed to involve the formation of bicyclo[3.1.0]hexenyl cations. acs.orgdiva-portal.org The stability and subsequent reaction pathways of these carbocations are influenced by the substitution pattern on the bicyclic core. acs.org For example, the photorearrangement of benzenes in acidic nucleophilic media to form bicyclo[3.1.0]hexenes is proposed to involve the protonation of excited-state benzene, leading to a bicyclo[3.1.0]hexenium cation. acs.orgnih.gov The stereochemistry of the final product is often dictated by the nucleophilic attack on the less sterically hindered exo face of this intermediate. nih.gov
| Reaction | Proposed Intermediate | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Addition of methanol/acetic acid to bicyclo[3.1.0]hexene-2 | Bicyclo[3.1.0]hexenyl cation | Formation of rearranged products | acs.org |
| Photorearrangement of benzene in acidic media | Bicyclo[3.1.0]hexenium cation | Protonation of excited-state benzene, exo-nucleophilic attack | acs.orgnih.gov |
| Rearrangements of substituted bicyclo[3.1.0]hexenyl cations | Substituted bicyclo[3.1.0]hexenyl cations | Degenerate scrambling and ring-opening | acs.org |
Strain-Induced Reactivity and Transformations of Bicyclo[3.1.0]hex-1-enes
The inherent ring strain in the bicyclo[3.1.0]hex-1-ene system is a major driving force for its reactivity. This strain facilitates transformations that might not occur in less strained analogues. The chemistry of bicyclo[3.1.0]hex-1-enes is often contrasted with that of 2-alkylidenecyclopentane-1,3-diyls, highlighting the unique reactivity imparted by the strained bicyclic framework. acs.org
The strain can be released through various reaction pathways, including ring-opening and cycloaddition reactions. researchgate.net For instance, the photoisomerization of certain pyridinium salts can lead to the formation of azabicyclo[3.1.0]hex-2-enes, which are highly strained intermediates. sci-hub.se These intermediates can then undergo further transformations, such as stereoselective additions, driven by the release of this strain. sci-hub.se The substitution pattern and reaction temperature can significantly affect the reactivity and the outcome of these transformations. acs.orgresearchgate.net
Characterization of Reactive Intermediates and Transition Structures
The elucidation of reaction mechanisms for transformations involving bicyclo[3.1.0]hex-1-ene frameworks heavily relies on the characterization of fleeting reactive intermediates and the computational modeling of transition structures. Due to their transient nature, direct observation of these species is often challenging.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool. researchgate.net Calculations can provide detailed information about the geometries and energies of transition states and intermediates, helping to distinguish between different mechanistic possibilities. researchgate.net For example, computational studies have been used to investigate the transition structures in the cycloisomerization of enynes, supporting the involvement of gold-carbene intermediates. rsc.org
Spectroscopic techniques can sometimes be employed to detect and characterize reactive intermediates. Electron Spin Resonance (ESR) spectroscopy, for instance, has been used to provide evidence for biradical intermediates in the pericyclic reactions of related strained bicyclic systems. nih.gov In the case of acid-catalyzed rearrangements, the generation and study of long-lived carbocations under superacidic conditions can provide insights into the behavior of the transient cationic intermediates formed under normal reaction conditions. acs.org The crystal structure of stable analogues or products can also offer valuable information about the stereochemical course of a reaction, as seen in the palladium-catalyzed intramolecular aza-Wacker type cyclization to form aza[3.1.0]bicyclic compounds. rsc.org
Theoretical and Computational Chemistry Studies on Bicyclo 3.1.0 Hex 1 5 Ene and Analogs
Quantum Chemical Investigations of Reaction Mechanisms and Energy Surfaces
Quantum chemical calculations are instrumental in mapping the complex potential energy surfaces of reactions involving bicyclic systems. They can identify transition states, intermediates, and reaction pathways, providing a molecular-level understanding of chemical transformations.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the potential energy surfaces of organic reactions.
DFT calculations have been employed to explore the interconversions of C₆H₈ isomers. core.ac.uk One such study predicted that the cyclopentenylcarbene isomer rearranges to form bicyclo[3.1.0]hex-5-ene, which can then further rearrange to the more stable 1,3-cyclohexadiene. core.ac.uk These computational predictions align with and provide insight into experimental observations. core.ac.uk
The mechanism of thermal rearrangements in substituted bicyclo[3.1.0]hexane systems has also been elucidated using DFT. For instance, the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane was studied using various computational methods, including B3LYP. khas.edu.tr The calculations investigated both a polar and a biradical mechanism, ultimately showing that a two-step process is most plausible. khas.edu.tr The first step involves the elimination of acetic acid to form 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene, and the second, rate-determining step is a sigmatropic rearrangement via a concerted homodienyl 1,5-hydrogen shift to yield 1,3,3-trimethyl-1,4-cyclohexadiene. khas.edu.tr Further calculations at the UB3LYP/6-31G* level of theory supported the possibility of the cyclopropyl (B3062369) moiety undergoing homolytic bond cleavage to form an allylically stabilized biradical intermediate. khas.edu.tr
DFT is also used to determine the conformational preferences of bicyclo[3.1.0]hexane analogs. A study on 1,5-diazabicyclo[3.1.0]hexane using both B3LYP and MP2 methods identified three minima on the potential energy surface corresponding to boat, chair, and twist conformations. acs.org The calculations revealed that the boat conformation is the most stable, with the chair and twist forms being significantly higher in energy. acs.org
| Conformer | Method | Relative Energy (kcal/mol) |
| Boat (Cₛ) | MP2 | 0.0 |
| Chair (Cₛ) | MP2 | 3.8 |
| Twist (C₂) | MP2 | 49.5 |
| Boat (Cₛ) | B3LYP | 0.0 |
| Chair (Cₛ) | B3LYP | 3.65 |
| Twist (C₂) | B3LYP | 48.31 |
This table presents the relative energies of different conformers of 1,5-diazabicyclo[3.1.0]hexane as calculated by quantum-chemical methods, showing the strong preference for the boat conformation. Data sourced from The Journal of Physical Chemistry A. acs.org
For phenomena involving significant electron correlation or electronically excited states, more computationally intensive ab initio and post-Hartree-Fock methods are often required for accurate descriptions.
The photochemical formation of substituted bicyclo[3.1.0]hex-2-enes from benzene (B151609) provides a key example. nih.govnih.gov While benzene is aromatic in its ground state, it becomes antiaromatic in its lowest ππ* excited states. nih.govnih.govacs.org Quantum chemical calculations were essential in exploring two major hypotheses for the reaction mechanism. nih.govdiva-portal.org These studies revealed that the operative mechanism involves the photorearrangement of benzene to its valence isomer, benzvalene (B14751766), followed by protonation and nucleophilic addition. nih.govacs.orgdiva-portal.org The initial step is a puckering of the S₁-state benzene, which leads to benzvalene after passing through a conical intersection, a feature of excited-state potential energy surfaces that requires high-level calculations to accurately describe. nih.gov
In a different study, Complete Active Space Self-Consistent Field (CASSCF) and CASPT2N/6-31G* calculations were performed on the ring-opening of bicyclo[n.1.0]alkanones. acs.org The results showed that bicyclo[3.1.0]hexan-6-ones are calculated to undergo ring opening to form 2-cycloalkanone-1,3-diyls more readily than bicyclo[1.1.0]butan-2-ones, a surprising result given the higher strain of the smaller bicyclobutane system. acs.org These advanced computational methods were crucial for correctly describing the diradical nature of the intermediates and transition states involved. acs.org
Strain Energy Calculations in Bicyclo[3.1.0]hexane Systems
The concept of ring strain is central to the chemistry of the bicyclo[3.1.0]hexane system. Strain energy, the excess energy due to non-ideal bond angles and steric interactions, significantly influences the molecule's stability and reactivity. Computational chemistry provides a direct route to quantify this strain.
A direct method for this involves using computational group equivalents, where the calculated electronic energy of the molecule is compared to a strain-free reference value derived from summing the energies of unstrained chemical groups. swarthmore.edu This approach avoids the intermediate step of calculating an enthalpy of formation. swarthmore.edu Using this method, the strain energy of bicyclo[3.1.0]hexane has been calculated at several high levels of electronic structure theory. swarthmore.edu Bicyclo[3.1.0]hexane possesses a significant, though lower, strain energy compared to smaller, more highly strained systems like bicyclo[1.1.0]butane. acs.org
| Method | Strain Energy (kcal/mol) |
| W1BD | 32.4 |
| G-4 | 32.9 |
| CBS-APNO | 32.1 |
| CBS-QB3 | 32.4 |
| M062X/6-31+G(2df,p) | 31.1 |
This table displays the calculated strain energy for bicyclo[3.1.0]hexane using various high-level computational methods. The consistency of the values highlights the reliability of modern theoretical approaches in quantifying molecular strain. Data sourced from Swarthmore College. swarthmore.edu
Electronic Structure and Aromaticity/Antiaromaticity Considerations
The electronic structure of bicyclo[3.1.0]hex-1(5)-ene and its formation pathways can be deeply connected to the concepts of aromaticity and antiaromaticity, particularly in electronically excited states.
A compelling example is the photochemical synthesis of bicyclo[3.1.0]hex-2-ene derivatives from benzene in acidic, nucleophilic media. nih.govacs.orgdiva-portal.org Benzene is the archetypal aromatic molecule in its electronic ground state (S₀). acs.org However, upon photoexcitation to its lowest singlet excited state (S₁), its electronic structure changes dramatically, and it becomes antiaromatic according to Baird's rule. nih.govdiva-portal.org This energetically unfavorable excited-state antiaromaticity (ESAA) provides a strong driving force for the molecule to distort and undergo chemical reactions to relieve this antiaromatic character. nih.govacs.orgdiva-portal.org Quantum chemical studies have confirmed that this relief of ESAA is a key factor triggering the photochemical puckering of the benzene ring, which ultimately leads to the formation of the bicyclo[3.1.0]hexene scaffold after subsequent reaction steps. nih.govacs.orgdiva-portal.org
Prediction and Analysis of Diastereoselectivity in Catalytic Reactions
Many modern synthetic routes to substituted bicyclo[3.1.0]hexane systems rely on transition-metal-catalyzed reactions, where controlling stereochemistry is paramount. Computational studies play a vital role in understanding and predicting the diastereoselectivity of these transformations.
The platinum-catalyzed cycloisomerization of 1,5-enynes is a powerful method for constructing the bicyclo[3.1.0]hexane framework. researchgate.nethku.hk In the total synthesis of the natural product cryptotrione, a PtCl₄-catalyzed cycloisomerization was used to diastereoselectively form the bicyclic core. hku.hk The reaction's success depended on controlling the stereochemistry, which was optimized through experimental screening guided by mechanistic understanding. hku.hk
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (13e:13'e) |
| 1 | PtCl₂ | Toluene (B28343) | 100 | 75 | 1:1.1 |
| 2 | PtCl₄ | Toluene | 100 | 85 | 3.5:1 |
| 3 | PtCl₄ | DCE | 100 | 82 | 3.2:1 |
| 4 | PtCl₄ | Dioxane | 100 | 80 | 3.4:1 |
| 5 | AuCl₃ | Toluene | 100 | 45 | 1:1.2 |
This table summarizes the optimization of the platinum-catalyzed 1,5-enyne cycloisomerization used in the synthesis of cryptotrione. The data shows that PtCl₄ in toluene provided the best yield and diastereoselectivity for the desired product (13e). Data adapted from HKU Scholars Hub. hku.hk
Computational analyses, such as the distortion/interaction or activation strain model, are applied to these catalytic cycles to rationalize the observed diastereoselectivity. researchgate.net These models relate chemical reactivity and selectivity to the energy required to distort the reactants into the transition-state geometry and the stabilizing electronic interactions between them. researchgate.net By analyzing the transition state energies for different diastereomeric pathways, researchers can predict which product is favored, guiding the development of more efficient and selective catalysts and reaction conditions. acs.orgescholarship.org
Structural Elucidation and Conformational Analysis in Bicyclo 3.1.0 Hex 1 5 Ene Chemistry
Advanced Spectroscopic Methods for Structural Assignment (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
A combination of spectroscopic techniques is essential for the unambiguous structural assignment of bicyclo[3.1.0]hexene derivatives. Each method provides complementary information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for characterizing bicyclo[3.1.0]hexane systems. The strained nature of the bicyclic core leads to distinct chemical shifts and coupling constants. For instance, in derivatives of bicyclo[3.1.0]hexane, the cyclopropane (B1198618) protons typically appear as multiplets in the upfield region of the ¹H NMR spectrum. In substituted benzobicyclo[3.1.0]hex-2-enes, the diphenylmethine signals in the NMR spectrum are found between 4 and 5 ppm. ru.nl Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups within the molecule. For example, the nitrile group (C≡N) in derivatives like 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile shows a strong absorption band around 2240 cm⁻¹. vulcanchem.com The presence of a carbonyl group in bicyclo[3.1.0]hexan-3-one is indicated by a characteristic C=O stretching vibration. cymitquimica.com Furthermore, vibrations associated with the cyclopropane ring can be observed in the far-IR region.
UV-Vis Spectroscopy: The electronic transitions within the molecule are probed by UV-Vis spectroscopy. The presence of a double bond within the bicyclo[3.1.0]hex-1(5)-ene system, as well as any conjugated chromophores, will result in characteristic absorption maxima. For instance, the UV spectra of certain benzobicyclo[3.1.0]hexene structures indicate a benzene (B151609) derivative without conjugated substituents. ru.nl
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the mass spectra of exo-4,5-diphenyl-endo-6-methylbenzobicyclo[3.1.0]hex-2-ene and its endo-4,5-diphenyl-exo-6-methyl isomer are nearly identical, confirming they are isomers. ru.nl
A summary of key spectroscopic data for representative bicyclo[3.1.0]hexane derivatives is presented in the table below.
| Compound/Derivative | Spectroscopic Technique | Key Observations | Reference |
| Bicyclo[3.1.0]hexane-6-carboxylate | ¹³C NMR | Ester carbonyl resonates near δ 170 ppm. | |
| 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile | IR Spectroscopy | Strong C≡N stretch at ~2240 cm⁻¹. | vulcanchem.com |
| 1,5-dimethylbicyclo[3.1.0]hexane | Mass Spectrometry | Top mass-to-charge ratio (m/z) peak at 95. | nih.gov |
| Benzobicyclo[3.1.0]hex-2-ene derivatives | ¹H NMR | Diphenylmethine signals appear between 4 and 5 ppm. | ru.nl |
Stereochemical Assignment through Experimental and Computational Approaches
The stereochemistry of bicyclo[3.1.0]hexene derivatives, particularly the relative orientation of substituents, profoundly influences their properties. A combination of experimental and computational methods is employed to assign the absolute and relative configurations.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It has been used to confirm the boat-like conformation of the bicyclo[3.1.0]hexane skeleton in various derivatives, such as N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. rsc.orgoup.com For methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate, X-ray analysis provided precise bond lengths and angles, confirming the boat conformation. The structure of a bis-spiro 3-azabicyclo[3.1.0]hexane derivative has also been verified by X-ray analysis. beilstein-journals.org
Computational Modeling: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stereochemistry of bicyclo[3.1.0]hexane systems. researchgate.netconicet.gov.ar By calculating the energies of different stereoisomers, the most stable configuration can be predicted. For instance, computational analysis has been used to understand the diastereoselectivity in the synthesis of bicyclo[3.1.0]hexanes. researchgate.net In a study of conformationally restricted GABA analogues, DFT calculations were used to analyze the stable conformations of compounds with a bicyclo[3.1.0]hexane backbone. nih.gov These computational predictions are often corroborated with experimental NMR data, such as coupling constants, which are sensitive to the dihedral angles between adjacent protons. rsc.org
The stereochemical assignment is crucial, as the endo or exo configuration of a substituent can significantly affect reactivity. For example, endo-configured esters in bicyclo[3.1.0]hexane systems exhibit higher strain and are more prone to ring-opening reactions.
Conformational Constraints and Dynamics within Bicyclo[3.1.0]hexane Skeletons
The fused cyclopropane and cyclopentane (B165970) rings in the bicyclo[3.1.0]hexane skeleton impose significant conformational constraints, leading to a limited number of accessible conformations.
Predominant Boat Conformation: Extensive studies, including microwave spectroscopy, electron diffraction, and computational analysis, have established that the bicyclo[3.1.0]hexane ring system predominantly adopts a boat-like conformation. rsc.orgoup.comresearchgate.netconicet.gov.ar This conformation is favored as it minimizes the eclipsing strain that would be present in a chair-like form. The boat conformation has been observed in various derivatives, including those with heteroatoms in the ring system. researchgate.netconicet.gov.ar
Conformational Dynamics: While the boat conformation is the most stable, the bicyclo[3.1.0]hexane skeleton is not entirely rigid. It can undergo conformational interconversions, and understanding these dynamics is important. Dynamic NMR spectroscopy and microwave spectroscopy are experimental techniques used to study these conformational equilibria in solution. Computational studies mapping the potential energy surface of bicyclo[3.1.0]hexanes have provided insights into the energy barriers between different conformations. researchgate.net These studies have shown that while the boat-like conformer is the most stable, other conformations may be accessible, and their populations can be influenced by substitution patterns. For example, excessive substitution can lead to the chair form becoming more stable. oup.com
The rigid, boat-like nature of the bicyclo[3.1.0]hexane system has been exploited in the design of conformationally locked nucleoside analogues. acs.org This conformational rigidity is a key feature that influences the biological activity of these molecules. tandfonline.com
Impact of Ring Planarity on Molecular Properties
Flattening of the Five-Membered Ring: In the parent bicyclo[3.1.0]hexane, the five-membered ring is puckered in a boat-like fashion. However, the introduction of a double bond to form a bicyclo[3.1.0]hexene system leads to a flattening of this ring. nih.gov This change in planarity alters the orientation of substituents and can have profound effects on biological activity.
Influence on Biological Activity: A notable example of the importance of ring planarity is seen in bicyclo[3.1.0]hexene nucleosides. The transformation from a saturated bicyclo[3.1.0]hexane nucleoside to a more planar bicyclo[3.1.0]hexene analogue has been shown to restore anti-HIV activity in certain cases. nih.gov This is attributed to the flattened five-membered ring influencing the preferred anti or syn conformation of the nucleobase, which is a key determinant for interaction with viral enzymes. nih.gov
Effect on Reactivity: The planarity of the ring system also affects its strain energy and, consequently, its reactivity. While bicyclo[3.1.0]hexane has lower strain energy compared to more constrained systems like bicyclo[1.1.0]butane, the introduction of unsaturation in this compound significantly increases its strain and reactivity. researchgate.net This increased strain can drive reactions such as thermal rearrangements and cycloadditions.
Synthetic Utility and Applications in Complex Chemical Synthesis and Medicinal Chemistry
Bicyclo[3.1.0]hexane Scaffolds as Rigid Three-Dimensional Building Blocks
The bicyclo[3.1.0]hexane framework is characterized by the fusion of a five-membered cyclopentane (B165970) ring and a three-membered cyclopropane (B1198618) ring, resulting in a compact and conformationally rigid structure. Unlike flexible acyclic or monocyclic systems, the bicyclo[3.1.0]hexane core possesses a well-defined V-shape, which severely restricts the spatial orientation of substituents attached to the skeleton. This inherent rigidity is a powerful tool for chemists, as it allows for precise control over the three-dimensional arrangement of functional groups in a molecule.
In drug design, this structural pre-organization can significantly reduce the entropic penalty upon binding to a biological target, such as a protein receptor or enzyme active site. By locking substituents into a specific, biologically active conformation, the bicyclo[3.1.0]hexane scaffold serves as a "3D surrogate" for more flexible structural motifs. This often leads to compounds with enhanced binding affinity, improved selectivity, and more predictable structure-activity relationships (SAR). The defined geometry of the scaffold provides a reliable platform for exploring the chemical space around a pharmacophore, making it an attractive building block for the design of novel therapeutic agents.
Synthesis of Conformationally Constrained Nucleoside and Nucleic Acid Analogs
The conformational rigidity of the bicyclo[3.1.0]hexane system has been extensively exploited in the design of nucleoside and nucleic acid analogs. In these molecules, the bicyclic core replaces the native furanose (ribose or deoxyribose) sugar, imparting unique structural and biological properties.
In the field of antisense and RNA interference therapies, the modification of the oligonucleotide backbone is crucial for improving stability against nuclease degradation and enhancing hybridization affinity with target RNA or DNA sequences. Bicyclo[3.1.0]hexane carbocyclic nucleosides, where the bicyclic system acts as a pseudosugar, serve this purpose effectively.
The adenosine (B11128) receptors (ARs) are a class of G protein-coupled receptors that are important targets for various diseases. Achieving subtype selectivity (A1, A2A, A2B, A3) is a major challenge in the development of AR ligands. The use of conformationally constrained nucleosides has proven to be a highly successful strategy for obtaining potent and selective ligands.
Specifically, (N)-bicyclo[3.1.0]hexane pseudosugar analogs of adenosine have been instrumental in developing highly selective agonists for the A3 adenosine receptor (A3AR). By incorporating the rigid bicyclic scaffold, the ribose moiety is locked into a North-type conformation. This structural constraint is highly favorable for binding to the A3AR subtype, while being disfavored by other subtypes. Further modification at the N6-position of the adenine (B156593) base has allowed for fine-tuning of potency and selectivity. Research has demonstrated that N6-substitution with small alkyl or benzyl (B1604629) groups on the (N)-bicyclo[3.1.0]hexane adenosine core results in compounds with nanomolar and even sub-nanomolar affinity for the human A3AR, coupled with excellent selectivity over the A1 and A2A receptors.
| Compound Identifier | N6-Substituent | Human A3AR Binding Affinity (Ki, nM) |
|---|---|---|
| Compound 1 | Methyl | 8.5 |
| Compound 2 | Benzyl | 1.1 |
| Compound 3 | (R)-1-Phenylethyl | 0.3 |
| Compound 4 | 3-Iodobenzyl | 0.2 |
Preparation of Functionalized Pyrrolidine (B122466) and Nitrogen-Containing Compounds via Bicyclo[3.1.0]hexene Intermediates
The high strain energy of the bicyclo[3.1.0]hexene system makes it susceptible to synthetically useful rearrangement reactions. One notable application is its use as a precursor for the synthesis of highly substituted pyrrolidines, which are core structures in numerous pharmaceuticals and natural products.
A common strategy involves the thermal or photochemical rearrangement of azido-substituted bicyclo[3.1.0]hexene derivatives. For example, an azidomethyl bicyclo[3.1.0]hexene can undergo intramolecular cycloaddition or rearrangement upon heating. The process is thought to proceed through the thermal decomposition of the azide (B81097) to a highly reactive nitrene intermediate. This nitrene can then attack the strained bridgehead double bond, leading to a cascade of bond reorganizations. The release of ring strain from both the cyclopropane and the newly formed aziridine (B145994) ring drives the transformation, ultimately yielding a functionalized dihydropyrrole or pyrrolidine skeleton. This method provides a powerful route to complex nitrogen-containing heterocycles from readily accessible bicyclic precursors.
Strategies for Constructing All-Carbon Quaternary Centers
The construction of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. Bicyclo[3.1.0]hex-1(5)-ene and its derivatives offer an elegant solution to this problem through addition-rearrangement pathways. The strategy leverages the unique reactivity of the strained bridgehead double bond and the adjacent cyclopropane ring.
A typical sequence begins with the addition of a carbon nucleophile (e.g., an organocuprate) to a bicyclo[3.1.0]hexenone system. This conjugate addition occurs at the β-carbon, generating an enolate intermediate. The key step involves the subsequent trapping of this enolate with a carbon electrophile (e.g., methyl iodide). This alkylation can occur stereoselectively on the convex face of the bicyclic system. The resulting intermediate, now containing a new carbon-carbon bond, can undergo a facile, strain-releasing ring-opening of the cyclopropane ring. This cleavage, often promoted by acid or base, transfers one of the cyclopropyl (B3062369) carbons to the adjacent position, thereby creating a new cyclopentane ring that bears an all-carbon quaternary center at the site of the original bridgehead. This powerful methodology allows for the stereocontrolled formation of these sterically congested centers.
Applications in Natural Product Total Synthesis
The unique structural and reactive properties of the bicyclo[3.1.0]hexane framework have been harnessed in the total synthesis of several complex natural products, particularly terpenes. The bicyclic system can serve either as a key intermediate that is elaborated into the final target or as a transient structure in a powerful rearrangement reaction to build the core of the natural product.
A classic example is in the synthesis of sesquiterpenes belonging to the cedrane (B85855) family, such as (–)-cedrene and (–)-paspaline. Synthetic strategies often employ an intramolecular cyclization reaction that forms a bicyclo[3.1.0]hexane system as a pivotal intermediate. For instance, a suitably functionalized cyclopentene (B43876) precursor can undergo an intramolecular Simmons-Smith cyclopropanation or a rhodium-catalyzed carbene insertion into a C-H bond to construct the bicyclo[3.1.0]hexane core. This intermediate, which already contains two of the three rings of the cedrane skeleton with the correct relative stereochemistry, is then further functionalized or rearranged to complete the synthesis. This approach highlights the utility of the bicyclo[3.1.0]hexane system in rapidly building molecular complexity and controlling stereochemistry in the context of natural product synthesis.
| Natural Product Target | Key Bicyclo[3.1.0]hexane-based Reaction | Significance in the Synthesis |
|---|---|---|
| (–)-Cedrene | Intramolecular Rhodium-catalyzed C-H insertion | Rapidly establishes the tricyclic core by forming the key bicyclo[3.1.0]hexane intermediate from a diazo-functionalized precursor. |
| (±)-Modhephene | Photochemical [2+2] cycloaddition followed by rearrangement | A bicyclo[3.1.0]hexane-like intermediate is formed en route to constructing the highly strained, angularly-fused propellane skeleton. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[3.1.0]hex-1(5)-ene, and how can experimental reproducibility be ensured?
- Methodological Answer : The primary synthetic strategy involves (3 + 2) annulation of cyclopropenes with aminocyclopropanes under rhodium catalysis, as reported in recent studies. Key steps include optimizing reaction temperature (e.g., 80–100°C), solvent selection (e.g., tetrahydrofuran), and stoichiometric ratios of reactants. To ensure reproducibility, document detailed procedures, including catalyst loading, purification methods (e.g., column chromatography), and spectroscopic characterization (e.g., H/C NMR, HRMS) . For novel derivatives, provide crystallographic data or comparative spectral databases (e.g., NIST Chemistry WebBook) .
Q. How can the stereochemical configuration of this compound derivatives be unambiguously determined?
- Methodological Answer : Use a combination of NOESY NMR to identify spatial proximities of protons and computational methods (e.g., DFT-based geometry optimization) to predict stereoisomer stability. For example, compare calculated H NMR chemical shifts (via Gaussian or ORCA software) with experimental data to validate configurations. Cross-reference with X-ray crystallography when possible .
Q. What analytical techniques are critical for characterizing the purity and stability of this compound under varying conditions?
- Methodological Answer : Employ gas chromatography (GC) or HPLC to assess purity, coupled with stability studies under thermal (e.g., thermogravimetric analysis) and oxidative conditions (e.g., exposure to O). Monitor degradation products via GC-MS or LC-MS. Report retention times, column specifications, and detection limits to enable replication .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound in Diels-Alder reactions compared to less strained alkenes?
- Methodological Answer : Computational studies (e.g., DFT at the MPWB1K/6-311G(d,p) level) reveal that strain energy in the bicyclic system lowers activation barriers by 17–23 kcal/mol, enabling synchronous bond formation in cycloadditions. Use bonding evolution theory (BET) to analyze electron localization function (ELF) during transition states. Compare global electron density transfer (GEDT) values to quantify polar character in reactions with aromatic dienes .
Q. How can contradictions in reported reaction yields for this compound syntheses be systematically resolved?
- Methodological Answer : Conduct sensitivity analyses on variables such as catalyst purity, moisture levels, and inert atmosphere integrity. Use design of experiments (DoE) to identify critical factors (e.g., ligand-to-metal ratio). Cross-validate results with independent replicates and publish raw data (e.g., in supplementary materials) to facilitate meta-analyses .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining stereoselectivity?
- Methodological Answer : Implement flow chemistry to control exothermicity and improve heat/mass transfer. Optimize catalyst recycling via immobilization on solid supports (e.g., silica-bound Rh complexes). Use in situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability at scale .
Q. How do substituents on the bicyclo[3.1.0]hexane framework influence its electronic and steric properties in host-guest chemistry?
- Methodological Answer : Perform Hammett analysis to correlate substituent electronic effects with binding constants in supramolecular systems. Use molecular dynamics (MD) simulations to assess steric hindrance impacts on guest encapsulation. Validate with isothermal titration calorimetry (ITC) and H NMR titration experiments .
Data Presentation and Reproducibility Guidelines
- For Computational Studies : Report functional/basis set selections (e.g., B3LYP/6-31G*), solvent models (e.g., PCM for benzene), and convergence criteria. Archive input/output files in public repositories (e.g., Zenodo) .
- For Experimental Data : Include raw spectral data (e.g., .jdx files for NMR), chromatograms, and crystallographic CIFs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
